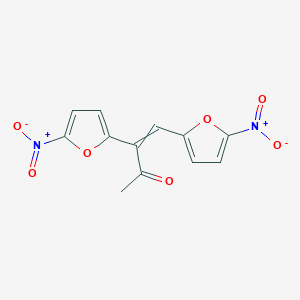![molecular formula C24H40ClNO4S B14356394 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride CAS No. 90661-79-3](/img/structure/B14356394.png)
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is a chemical compound known for its unique structure and reactivity It is composed of a phenoxy group substituted with a butane-1-sulfonylamino group and a tetradecanoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is prepared by reacting phenol with an appropriate halogenated compound under basic conditions.
Introduction of the Butane-1-sulfonylamino Group: The phenoxy intermediate is then reacted with butane-1-sulfonyl chloride in the presence of a base to introduce the butane-1-sulfonylamino group.
Attachment of the Tetradecanoyl Chloride Moiety: Finally, the resulting compound is reacted with tetradecanoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloride group.
Oxidation and Reduction Reactions: The sulfonylamino group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield the corresponding acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide, while hydrolysis can produce the corresponding acid and amine.
科学研究应用
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as surfactants and polymers.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicinal Chemistry: The compound is investigated for its potential as a drug precursor or active pharmaceutical ingredient.
作用机制
The mechanism of action of 2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride involves its reactivity with nucleophiles and electrophiles. The chloride group can be displaced by nucleophiles, leading to the formation of new covalent bonds. The sulfonylamino group can interact with biological molecules, potentially inhibiting enzyme activity or modifying protein structures. The phenoxy group provides stability and enhances the compound’s solubility in organic solvents.
相似化合物的比较
Similar Compounds
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}acetyl chloride: Similar structure but with an acetyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}benzoyl chloride: Contains a benzoyl group instead of a tetradecanoyl group.
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}hexanoyl chloride: Features a hexanoyl group in place of the tetradecanoyl group.
Uniqueness
2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride is unique due to its long tetradecanoyl chain, which imparts distinct physical and chemical properties. This long chain can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in material science and medicinal chemistry.
属性
CAS 编号 |
90661-79-3 |
|---|---|
分子式 |
C24H40ClNO4S |
分子量 |
474.1 g/mol |
IUPAC 名称 |
2-[3-(butylsulfonylamino)phenoxy]tetradecanoyl chloride |
InChI |
InChI=1S/C24H40ClNO4S/c1-3-5-7-8-9-10-11-12-13-14-18-23(24(25)27)30-22-17-15-16-21(20-22)26-31(28,29)19-6-4-2/h15-17,20,23,26H,3-14,18-19H2,1-2H3 |
InChI 键 |
VBIZOUSCWKUPED-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=CC(=C1)NS(=O)(=O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Methylprop-2-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14356317.png)

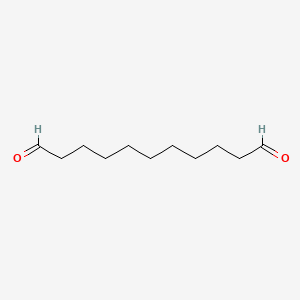
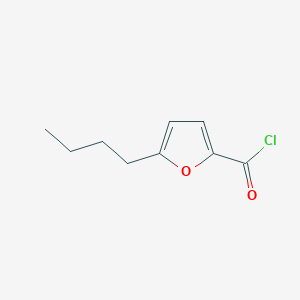

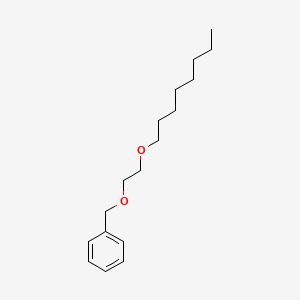
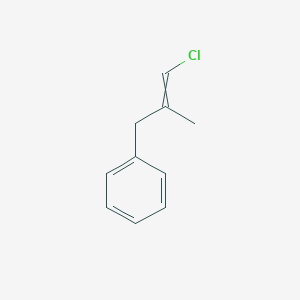
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![3-[(4-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14356380.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)

